1-(3-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of polycyclic heterocycles synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structure features:
- 3-Ethoxyphenyl group at position 1, contributing to steric bulk and electronic modulation.
- 6,7-Dimethyl substituents on the chromene ring, enhancing hydrophobic interactions.
This compound was synthesized as part of a library of 223 analogs designed for drug discovery, with ongoing investigations into its biological activity .
Properties
Molecular Formula |
C28H32N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O5/c1-4-34-21-8-5-7-20(17-21)25-24-26(31)22-15-18(2)19(3)16-23(22)35-27(24)28(32)30(25)10-6-9-29-11-13-33-14-12-29/h5,7-8,15-17,25H,4,6,9-14H2,1-3H3 |
InChI Key |
ZROYOZCACPAHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the various substituents. The synthetic route typically begins with the preparation of the chromeno[2,3-c]pyrrole scaffold through a cyclization reaction. This is followed by the introduction of the ethoxyphenyl group, dimethyl groups, and morpholinylpropyl side chain through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
1-(3-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-(3-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s chromeno-pyrrole-dione core differentiates it from related heterocycles:
Key Insight: The chromeno-pyrrole-dione core enables planar aromatic stacking, while the morpholinylpropyl chain enhances solubility over dimethylaminoethyl analogs (e.g., compounds in ).
Substituent-Driven Physicochemical Properties
- Morpholinylpropyl vs.
- 3-Ethoxyphenyl vs. 3-Methoxybenzyl (4g) :
Ethoxy’s longer alkyl chain may improve metabolic stability over methoxybenzyl groups, which are prone to oxidative demethylation .
Research Findings and Data
Structural and Spectroscopic Data
While crystallographic data for the target compound is unavailable, similar chromeno-pyrrole-diones exhibit:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
